molecular formula C13H14N4O2S B2528949 2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide CAS No. 570361-90-9

2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide

Cat. No. B2528949
CAS RN: 570361-90-9
M. Wt: 290.34
InChI Key: FWVBJHLMAMWULO-UHFFFAOYSA-N
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Description

The compound “2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide” is a unique chemical with the linear formula C13H14N4O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The CAS Number of this compound is 325996-76-7 .


Synthesis Analysis

The synthesis of triazine derivatives, like the compound , has been extensively studied. Various synthetic routes have been demonstrated, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These synthetic approaches can produce linear, angular, and fused triazine heterocycles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazine ring, which is a heterocyclic compound with three nitrogen atoms . The compound also contains a sulfanyl group attached to the triazine ring and an o-tolyl-acetamide group .


Chemical Reactions Analysis

Triazines and tetrazines, like the compound , undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

Biological Applications

Triazine derivatives, including the compound , have been identified as multifunctional, adaptable, and remarkably effective in various biological applications . They have shown significant activity against different tumor cell lines, making them potential therapeutic candidates .

Antifungal and Anticancer Properties

Triazine derivatives have demonstrated remarkable antifungal and anticancer properties . This makes them valuable in the development of new treatments for these diseases.

Antiviral and Antitumor Applications

The antiviral and antitumor properties of triazine derivatives have also been recognized . These properties could be harnessed for the development of new drugs and therapies.

Cardiotonic and Anti-HIV Properties

Triazine derivatives have shown cardiotonic and anti-HIV properties . This suggests potential applications in the treatment of heart conditions and HIV.

Analgesic and Anti-protozoal Applications

Triazine derivatives have demonstrated analgesic and anti-protozoal properties . These could be utilized in the development of pain relief medications and treatments for protozoal infections.

D-Amino Acid Oxidase Inhibitors

A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, which are structurally related to the compound , have been synthesized as inhibitors of D-amino acid oxidase (DAAO) . This suggests potential applications in enhancing the bioavailability of D-serine, a potential therapeutic agent for the treatment of schizophrenia .

Antioxidant Abilities

Triazine derivatives have been evaluated for their antioxidant abilities . This suggests potential applications in the development of antioxidant supplements and treatments.

Corrosion Inhibitor

Triazine derivatives have been used as corrosion inhibitors . This suggests potential applications in the prevention of metal corrosion, particularly in acidic environments .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by triazine derivatives , this compound could be a valuable tool in the development of new therapeutic agents.

properties

IUPAC Name

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-8-5-3-4-6-10(8)14-11(18)7-20-13-15-12(19)9(2)16-17-13/h3-6H,7H2,1-2H3,(H,14,18)(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVBJHLMAMWULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide

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